molecular formula C10H16O4 B12559133 Methyl 6-(acryloyloxy)hexanoate CAS No. 150336-25-7

Methyl 6-(acryloyloxy)hexanoate

Cat. No.: B12559133
CAS No.: 150336-25-7
M. Wt: 200.23 g/mol
InChI Key: IPEJOLYCYSTCGZ-UHFFFAOYSA-N
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Description

Methyl 6-(acryloyloxy)hexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acrylate group and a hexanoate group in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(acryloyloxy)hexanoate can be synthesized through the esterification of 6-hydroxyhexanoic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in a solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for the efficient and scalable synthesis of the compound by reacting methacryloyl chloride with the corresponding alcohols in the presence of a base. This method minimizes side reactions and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(acryloyloxy)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 6-(acryloyloxy)hexanoate primarily involves its ability to undergo polymerization. The acrylate group in the compound can form covalent bonds with other monomers, leading to the formation of long polymer chains. These polymers can interact with various molecular targets and pathways, depending on their specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(acryloyloxy)hexanoate is unique due to the presence of both an acrylate group and a hexanoate group in its structure. This combination imparts specific properties to the compound, such as enhanced flexibility and compatibility with various substrates, making it suitable for specialized applications in polymer chemistry and materials science .

Properties

CAS No.

150336-25-7

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 6-prop-2-enoyloxyhexanoate

InChI

InChI=1S/C10H16O4/c1-3-9(11)14-8-6-4-5-7-10(12)13-2/h3H,1,4-8H2,2H3

InChI Key

IPEJOLYCYSTCGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCOC(=O)C=C

Origin of Product

United States

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